An In-depth Technical Guide to the Chemical Structure and Stereochemistry of alpha-D-Tagatopyranose
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of alpha-D-Tagatopyranose
This technical guide provides a comprehensive overview of the chemical structure and stereochemical nature of alpha-D-tagatopyranose, a ketohexose of significant interest to researchers and professionals in the fields of food science and drug development. This document details its structural identifiers, three-dimensional conformation, and key experimental protocols for its synthesis and characterization.
Chemical Structure and Identifiers
alpha-D-Tagatopyranose is a monosaccharide, a six-carbon sugar with a ketone functional group, which exists in a cyclic pyranose form.[1][2] The "alpha" designation indicates the stereochemistry at the anomeric carbon (C2), where the hydroxyl group is in an axial position. The "D" configuration specifies the stereochemistry at the chiral center furthest from the anomeric carbon (C5). In aqueous solutions, D-tagatose exists as an equilibrium mixture of its alpha and beta pyranose and furanose forms, with alpha-D-tagatopyranose being the predominant species (71%).[3]
| Identifier | Value |
| IUPAC Name | (2S,3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol[2] |
| Molecular Formula | C₆H₁₂O₆[2] |
| Molecular Weight | 180.16 g/mol [2] |
| CAS Number | 512-20-9[2] |
| SMILES | C1--INVALID-LINK--(CO)O)O)O">C@HO |
| InChI | InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6+/m1/s1 |
| InChIKey | LKDRXBCSQODPBY-VANKVMQKSA-N[2] |
Stereochemistry and Conformational Analysis
The stereochemistry of alpha-D-tagatopyranose is crucial for its biological activity and physical properties. The pyranose ring adopts a chair conformation to minimize steric hindrance. In the solid state, X-ray crystallographic studies have confirmed that it exists exclusively in the alpha-pyranose form.[1][3] The crystal structure reveals a network of intermolecular hydrogen bonds that stabilize the packing of the molecules.[4]
Crystallographic Data
The crystal structure of alpha-D-tagatopyranose has been determined by X-ray diffraction, providing precise measurements of its atomic coordinates and geometric parameters.
| Crystal Parameter | Value |
| Crystal System | Orthorhombic[4] |
| Space Group | P2₁2₁2₁[4] |
| Unit Cell Dimensions | a = 6.2201(1) Å, b = 6.5022(1) Å, c = 17.6629(4) Å[4] |
| Volume | 714.36(2) ų[4] |
| Z | 4[4] |
| Density (calculated) | 1.675 Mg m⁻³[4] |
Selected Bond Lengths and Angles:
| Bond | Length (Å) | Angle | Degree (°) |
| O1-C2 | 1.4309 (12)[4] | C3-C2-C1 | 110.58 (8) |
| C2-C3 | 1.5283 (14) | O2-C2-C3 | 109.50 (8) |
| C3-C4 | 1.5221 (14) | C4-C3-C2 | 110.85 (8) |
| C4-C5 | 1.5249 (14) | O3-C3-C2 | 110.99 (8) |
| C5-O5 | 1.4384 (12) | C5-C4-C3 | 111.45 (8) |
| C2-O2 | 1.4111 (12) | O4-C4-C3 | 109.80 (8) |
| C3-O3 | 1.4251 (12) | O5-C5-C4 | 109.39 (8) |
| C4-O4 | 1.4249 (12) | C6-C5-C4 | 113.11 (8) |
| C5-C6 | 1.5173 (15) | O5-C5-C6 | 106.87 (8) |
| C6-O6 | 1.4285 (13) | O6-C6-C5 | 111.66 (9) |
Experimental Protocols
Synthesis of alpha-D-Tagatopyranose
A common method for the synthesis of D-tagatose is the isomerization of D-galactose. The following protocol is based on a chemical synthesis approach.[5][6]
Materials:
-
D-galactose
-
Calcium hydroxide (B78521) (Ca(OH)₂)
-
Calcium chloride (CaCl₂)
-
10% Sodium hydroxide (NaOH) solution
-
Sulfuric acid (H₂SO₄) or Carbon dioxide (CO₂)
-
Deionized water
-
Reaction vessel with cooling capabilities
-
pH meter
-
Filtration apparatus
Procedure:
-
Prepare an aqueous solution of D-galactose.
-
Cool the reaction vessel to the desired temperature (e.g., 25°C).
-
Dissolve calcium chloride in the D-galactose solution.
-
Prepare a slurry of calcium hydroxide in water and gradually add it to the reaction mixture while maintaining the temperature.
-
Adjust the pH of the solution to approximately 12.5 with a 10% NaOH solution to initiate the isomerization.
-
Allow the reaction to proceed for several hours. During this time, an insoluble calcium hydroxide-D-tagatose complex will precipitate.
-
Neutralize the reaction mixture with an acid, such as sulfuric acid or by bubbling carbon dioxide gas through it, to a pH of around 7.0. This will liberate D-tagatose from the insoluble complex.
-
Filter the mixture to remove the insoluble calcium salts.
-
The resulting crude D-tagatose solution can be further purified by ion-exchange chromatography and crystallization to obtain pure alpha-D-tagatopyranose.
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and conformational analysis of alpha-D-tagatopyranose in solution.[7]
Materials:
-
alpha-D-Tagatopyranose sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterium oxide (D₂O, 99.96%)
-
5 mm NMR tube
Sample Preparation:
-
Dissolve 5-10 mg of alpha-D-tagatopyranose in 0.5 mL of D₂O.
-
To remove exchangeable protons (from -OH groups), freeze-dry the solution (lyophilize).
-
Redissolve the lyophilized sample in 0.5 mL of 99.96% D₂O.
-
Transfer the final solution to a 5 mm NMR tube.
Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Temperature: Maintain a constant temperature, typically 298 K (25°C).
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Standard proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR Experiments: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Visualizations
Chemical Structure of alpha-D-Tagatopyranose
Caption: Haworth projection of alpha-D-tagatopyranose.
Synthesis Workflow
Caption: Workflow for the chemical synthesis of alpha-D-tagatopyranose.
References
- 1. Frontiers | Exploring a Highly D-Galactose Specific L-Arabinose Isomerase From Bifidobacterium adolescentis for D-Tagatose Production [frontiersin.org]
- 2. alpha-D-Tagatopyranose | C6H12O6 | CID 2724552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. α-d-Tagatopyranose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5078796A - Process for manufacturing tagatose - Google Patents [patents.google.com]
- 6. A method for the production of D-tagatose using a recombinant Pichia pastoris strain secreting β-D-galactosidase from Arthrobacter chlorophenolicus and a recombinant L-arabinose isomerase from Arthrobacter sp. 22c - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
